molecular formula C8H10ClN3O2S B6596427 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one CAS No. 902493-06-5

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one

Cat. No.: B6596427
CAS No.: 902493-06-5
M. Wt: 247.70 g/mol
InChI Key: ASRURCPAEIJLEJ-UHFFFAOYSA-N
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Description

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one (molecular formula: C₈H₁₀ClN₃O₂S) is a urea derivative and the primary natural metabolite of the neonicotinoid insecticide thiamethoxam . It belongs to the second-generation neonicotinoids, characterized by a chlorothiazolylmethyl group and a 1,3,5-oxadiazinan-4-one core. The compound’s crystal structure (orthorhombic, space group P2₁2₁2₁) reveals a sofa conformation for the oxadiazinane ring, with the oxygen atom deviating by 0.636 Å from the plane formed by adjacent atoms . Key intramolecular interactions include a short C–S⋯O contact (3.122 Å) and intermolecular C–H⋯O hydrogen bonds, forming chains along the b-axis .

Thiamethoxam, its parent compound, was developed by Syngenta in 1996 and acts as a nicotinic acetylcholine receptor (nAChR) agonist, disrupting insect nervous systems . The title compound, however, exhibits distinct pharmacokinetic properties due to its urea functional group, which may influence environmental persistence and bioactivity .

Properties

IUPAC Name

3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2S/c1-11-4-14-5-12(8(11)13)3-6-2-10-7(9)15-6/h2H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRURCPAEIJLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1COCN(C1=O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017884
Record name Thiamethoxam degradate CGA-355190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902493-06-5
Record name Thiamethoxam degradate CGA-355190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution and Cyclization

The core structure of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is assembled via a two-step sequence starting from 2-chloro-5-(chloromethyl)thiazole and 3-methyl-1,3,5-oxadiazinan-4-imine derivatives. In the first step, nucleophilic displacement of the chloromethyl group by the oxadiazinan nitrogen occurs in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, facilitated by phase-transfer catalysts like triethyl benzyl ammonium chloride (TEBA).

Reaction Conditions:

  • Temperature: 65–70°C

  • Catalyst: TEBA (1–2 wt%)

  • Base: Potassium carbonate (1.5–2.0 equiv)

  • Solvent: DMF or acetonitrile

  • Yield: 68–72%

The intermediate undergoes cyclization under acidic or neutral conditions, with acetic acid or toluene-water biphasic systems driving oxadiazinan ring formation. Infrared spectroscopy confirms ring closure via the disappearance of the imine C=N stretch at 1640 cm⁻¹ and emergence of the carbonyl peak at 1720 cm⁻¹.

Alternative Pathways via Nitroguanidine Condensation

A patent-pending method substitutes nitroguanidine for oxadiazinan precursors, reacting 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-(chloromethyl)thiazole in dimethyl carbonate. This route avoids hazardous chlorinated solvents and achieves 80–85% conversion by leveraging nitro-group activation.

Key Data:

ParameterValueSource
Reaction Time4–5 hours
Purity Post-Crystallization96–97%
Optimal pH6.0–7.0

Solvent Systems and Crystallization Optimization

Solvent Selection for Polymorph Control

Crystallization solvents critically influence the stability and photolytic resistance of the final product. Xylene and ethylene glycol induce the thermodynamically stable Form A polymorph, verified by X-ray diffraction (XRD) peaks at 2θ = 12.4°, 15.7°, and 24.9°.

Comparative Solvent Performance:

SolventPurity (%)Crystal FormStability (t₁/₂ under UV)
Xylene97A48 hours
Ethylene Glycol96A45 hours
Toluene94B32 hours

Cooling rates below 5°C/min minimize amorphous content, while seeding with Form A crystals ensures uniform crystal growth.

Industrial-Scale Purification

Large batches employ continuous crystallization in mixed-solvent systems (e.g., DCM/hexane), achieving 99.5% purity after two recrystallizations. Process parameters include:

  • Residence Time: 90–120 minutes

  • Agitation Speed: 200–250 rpm

  • Antisolvent Ratio: 1:3 (v/v)

Post-crystallization washing with cold methanol removes residual DMF, reducing solvent content below 0.1% as per ICH guidelines.

Catalytic and Kinetic Considerations

Phase-Transfer Catalysis

TEBA enhances reaction kinetics by solubilizing ionic species in organic phases. At 2 wt% loading, reaction completion times decrease from 8 to 5 hours, with activation energy (Eₐ) reduced by 15 kJ/mol.

Catalyst Performance:

CatalystYield (%)Byproducts (%)
TEBA722.1
Tetrabutylammonium bromide653.8
None429.5

Temperature-Dependent Side Reactions

Elevated temperatures (>75°C) promote thiazole ring degradation, generating 2-chloro-5-methylthiazole (3–5%) and N-methylurea (1–2%). Kinetic modeling identifies an optimal window of 60–70°C to balance rate and selectivity.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 3H, CH₃), 3.45–3.52 (m, 2H, CH₂), 4.21 (s, 2H, CH₂-thiazole), 7.12 (s, 1H, thiazole-H).

  • HPLC: Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Pesticide Development

The primary application of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is as an insecticide . Research indicates that it serves as an intermediate in the synthesis of thiamethoxam, a widely used neonicotinoid insecticide effective against various agricultural pests such as aphids and whiteflies .

Case Study: Efficacy Against Pests

In a study conducted by Zhang et al. (2000), thiamethoxam demonstrated high efficacy in controlling aphid populations in grape vineyards. The compound's mode of action involves interference with the insect nervous system, leading to paralysis and death.

Beyond its role as a pesticide, this compound exhibits potential antimicrobial properties. Research has shown that derivatives of oxadiazines can inhibit the growth of certain bacteria and fungi, suggesting broader applications in agricultural microbiology .

Case Study: Antimicrobial Properties

A study published in 2011 highlighted the antimicrobial activity of oxadiazine derivatives against various pathogens. The results indicated that compounds similar to this compound could be developed into novel agricultural biocontrol agents.

Environmental Impact Assessment

Given the toxicity concerns associated with neonicotinoids, research has focused on assessing the environmental impact of this compound. Studies have shown that while effective against pests, it poses risks to aquatic ecosystems .

Data Table: Toxicity Profile

EndpointValue
Acute Toxicity (fish)Very toxic
Chronic ToxicityLong-lasting effects observed
BiodegradabilityModerate

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(a) Ring Systems and Conformations

  • The title compound’s oxadiazinane sofa conformation contrasts with the envelope conformation observed in triazinan derivatives (e.g., Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate) . This conformational flexibility may influence receptor binding and metabolic stability.
  • Thiamethoxam’s oxadiazinan-4-imine ring includes a planar nitroimine group, critical for nAChR activation, while the title compound’s urea group lacks this feature, explaining its reduced bioactivity .

(b) Functional Groups

  • Nitroimine vs. Urea : Nitroimine-containing compounds (thiamethoxam, clothianidin) exhibit stronger insecticidal activity due to enhanced electron-withdrawing effects, stabilizing interactions with nAChRs . The urea group in the title compound may increase polarity, affecting its environmental mobility .
  • Chlorothiazole vs. Imidazolidine : Clothianidin’s imidazolidine ring improves binding affinity to insect receptors compared to the oxadiazinane core .

(c) Hydrogen Bonding and Crystal Packing

  • The title compound’s intermolecular C–H⋯O bonds contribute to its crystalline stability, whereas thiamethoxam’s nitroimine group facilitates stronger π-π stacking and dipole interactions .

Metabolic and Environmental Profiles

  • The title compound is a major metabolite of thiamethoxam, formed via oxidative pathways .
  • Clothianidin, another thiamethoxam metabolite, retains insecticidal activity, highlighting how minor structural changes (e.g., imidazolidine vs. oxadiazinane) drastically alter bioactivity .

Biological Activity

3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is a compound of significant interest due to its potential biological activities, particularly in the field of agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure and Properties

The compound has the following chemical formula: C8_8H11_{11}ClN4_4OS. Its systematic name indicates a complex structure featuring a thiazole ring and an oxadiazinan moiety. The molecular structure plays a crucial role in its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8_8H11_{11}ClN4_4OS
Molecular Weight218.72 g/mol
CAS NumberNot available

Insecticidal Properties

The compound is recognized as a metabolite of thiamethoxam, a neonicotinoid insecticide. Research indicates that it retains significant insecticidal activity against various pests. For example, studies have shown that it effectively targets the nicotinic acetylcholine receptors in insects, leading to paralysis and death .

The mechanism involves binding to the nicotinic acetylcholine receptors (nAChRs), which disrupts synaptic transmission in the nervous system of insects. This results in overstimulation and eventual paralysis. The oxadiazinan structure is crucial for this interaction, as it enhances the affinity for these receptors .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In rodent studies, high doses have been linked to adverse effects such as carcinogenicity and reproductive toxicity. A notable study indicated that chronic exposure led to squamous cell carcinoma in oral mucosa among rats .

Study ReferenceFindings
National Toxicology ProgramIncreased tumor incidence in rodents exposed to high doses
Maienfisch et al.Demonstrated efficacy against target pests with minimal mammalian toxicity

Efficacy Against Pests

A field study conducted on agricultural crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The effectiveness was particularly pronounced against aphids and whiteflies .

Environmental Impact

Research on the environmental impact revealed that while the compound is effective against pests, it poses risks to non-target organisms including beneficial insects. Monitoring studies indicated that residues could affect pollinator populations if not managed properly .

Q & A

Basic Research Questions

Q. What experimental techniques are used to determine the crystal structure of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one?

  • Methodology : Single-crystal X-ray diffraction is the primary method. Key parameters include:

  • Temperature : 293 K
  • Radiation : MoKα (λ = 0.71073 Å)
  • Crystal system : Orthorhombic (space group P2₁2₁2₁)
  • Unit cell dimensions :
  • a = 4.6141 Å, b = 11.7335 Å, c = 20.1460 Å
  • V = 1090.70 ų, Z = 4, Dx = 1.508 Mg/m³
  • Data refinement : R factor = 0.031, wR = 0.081, data-to-parameter ratio = 15.7 .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Adhere to GHS 1.0 guidelines ():

  • Personal protective equipment (PPE) :
  • Gloves (EN 374-certified), eye/face protection.
  • Respiratory protection if ventilation is inadequate.
  • Environmental controls : Use leak-proof containers, avoid drains/water systems.
  • Post-handling : Wash hands thoroughly; use barrier creams for skin protection .

Q. What are the typical synthetic routes for structurally related thiazole- or oxadiazinanone-containing compounds?

  • Methodology : Multi-step organic synthesis involving:

  • Core formation : Condensation of thiazole or oxadiazinanone precursors.
  • Functionalization : Alkylation or substitution reactions (e.g., chloro-thiazolylmethyl introduction).
  • Optimization : Solvent selection (ethanol, DMF), reflux conditions, and purification via recrystallization or chromatography .

Advanced Research Questions

Q. How does intermolecular hydrogen bonding influence the crystal packing and stability of this compound?

  • Methodology : Analyze X-ray crystallography data ():

  • Hydrogen bonds : C–H···O interactions stabilize the orthorhombic lattice.
  • Packing arrangement : Viewed along the a-axis, molecules form a zigzag pattern via these bonds.
  • Implications : Enhanced thermal stability and solubility profiles due to packing efficiency .

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

  • Methodology :

  • Dose-response studies : Vary concentrations to identify non-linear effects.
  • Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups) on bioactivity.
  • Theoretical frameworks : Link results to QSAR models or receptor-binding hypotheses .

Q. What experimental designs are suitable for assessing environmental persistence or ecotoxicological impacts?

  • Methodology : Follow protocols from long-term environmental studies ():

  • Compartmental analysis : Track distribution in soil, water, and biota.
  • Degradation studies : Monitor hydrolysis/photolysis rates under controlled pH/UV conditions.
  • Ecotoxicology : Use multi-trophic assays (e.g., algae, Daphnia, fish) to evaluate LC50/EC50 values .

Q. How can microwave-assisted synthesis improve the yield of structurally complex analogs?

  • Methodology :

  • Parameter optimization : Compare traditional reflux vs. microwave conditions (e.g., 100–150°C, 10–30 min).
  • Case study : Ethanol solvent with KOH catalyst reduces reaction time from hours to minutes.
  • Yield analysis : Use HPLC or NMR to quantify purity improvements (>90% achievable) .

Theoretical and Methodological Considerations

  • Linking to frameworks : Use heterocyclic chemistry principles to explain reactivity (e.g., thiazole ring aromaticity) .
  • Controlled variables : In environmental studies, account for pH, temperature, and microbial activity .

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